Cholesteryl laurate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O2/c1-7-8-9-10-11-12-13-14-15-19-37(40)41-32-24-26-38(5)31(28-32)20-21-33-35-23-22-34(30(4)18-16-17-29(2)3)39(35,6)27-25-36(33)38/h20,29-30,32-36H,7-19,21-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLFYKFCGMSLTB-ZBDFTZOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929731 | |

| Record name | Cholest-5-en-3-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1908-11-8 | |

| Record name | Cholesteryl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1908-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-dodecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3-β-yl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CV9B999WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cholesteryl laurate chemical structure and properties

An In-Depth Technical Guide to Cholesteryl Laurate

Introduction

This compound, also known as cholesteryl dodecanoate, is a cholesteryl ester derived from the condensation of cholesterol and lauric acid.[1][2] As a member of the sterol lipid class, it plays a significant role in various biological and industrial applications.[3] Biologically, cholesteryl esters are the primary form for cholesterol storage and transport within the body.[4][5] Technologically, this compound is notable for its liquid crystalline properties, making it a subject of interest in materials science.[6][7][8] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to researchers in chemistry and drug development.

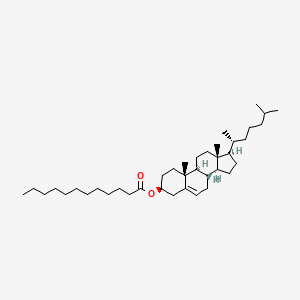

Chemical Structure and Identifiers

This compound consists of a rigid steroid nucleus derived from cholesterol, attached to a flexible twelve-carbon acyl chain from lauric acid via an ester linkage.[9] This amphipathic structure, with a polar ester group and a large nonpolar hydrocarbon body, dictates its physical and chemical behavior.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate | [1] |

| CAS Number | 1908-11-8 | [1][2][3] |

| Molecular Formula | C₃₉H₆₈O₂ | [1][2][10] |

| SMILES | CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4(--INVALID-LINK--CC[C@@H]4--INVALID-LINK--CCCC(C)C)C)C | [1] |

| InChIKey | RMLFYKFCGMSLTB-ZBDFTZOCSA-N | [1][2] |

| Synonyms | Cholesteryl dodecanoate, Cholesterol laurate, 5-Cholesten-3β-ol laurate | [1][2][3] |

Physicochemical Properties

The physical properties of this compound are crucial for its application in materials science and as an excipient in pharmaceutical formulations.

Properties Data

| Property | Value | Reference |

| Molecular Weight | 568.96 g/mol | [2][3][10] |

| Monoisotopic Mass | 568.52193141 Da | [1] |

| Appearance | Solid | [2][3] |

| Melting Point | 91-92 °C | [3] |

| Topological Polar Surface Area | 26.3 Ų | [1][3] |

| Purity | >97.0% to >99% (Commercially available) | [2][7] |

| Storage Conditions | -20°C or Freezer | [2][3] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through esterification. While biological synthesis involves enzymes like acyl-CoA:cholesterol acyltransferase (ACAT)[5], chemical synthesis provides a more direct route for research and industrial production.

General Synthesis Protocol

A common laboratory method involves the reaction of cholesterol with an activated form of lauric acid, such as dodecanoyl chloride (lauryl chloride).

-

Reactant Preparation : Dissolve cholesterol in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) in a reaction flask.

-

Base Addition : Add a base (e.g., triethylamine, pyridine) to act as a proton scavenger.

-

Acylation : Slowly add dodecanoyl chloride dropwise to the solution while stirring, typically at reflux or a controlled temperature.[11]

-

Reaction Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture and perform a liquid-liquid extraction to remove impurities and the base.

-

Purification : The crude product is purified, often by recrystallization from a solvent like ethanol or acetone, to yield the final solid product.

A recently developed alternative involves a palladium-catalyzed cross-coupling reaction between cholesterol and aroyl chlorides under microwave irradiation, which can produce good to high yields.[12]

Characterization Methods

The structure and purity of synthesized this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the characteristic chemical shifts of the steroid nucleus and the lauryl acyl chain.[1]

-

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[1]

-

X-Ray Diffraction (XRD) : XRD analysis is used to study the crystal structure and packing of this compound in its solid state, which is particularly relevant for understanding its polymorphic and liquid crystalline behaviors.[13]

-

Differential Scanning Calorimetry (DSC) : DSC is used to determine the thermal properties, such as melting point and phase transition temperatures, which are critical for its application in liquid crystals.[4]

Applications in Research and Development

Liquid Crystals

This compound is a well-known thermotropic liquid crystal, exhibiting a cholesteric (or chiral nematic) phase between its crystalline solid and isotropic liquid states.[4] In this phase, the elongated molecules arrange in layers with a helical twist. The pitch of this helix is sensitive to temperature, which can cause the material to selectively reflect different wavelengths of light, resulting in vibrant color changes. This property is exploited in applications such as temperature sensors and mood rings.

Drug Delivery Systems

The unique properties of cholesterol and its esters make them attractive components for advanced drug delivery systems (DDS).[14][15]

-

Liposomes and Nanoparticles : Cholesterol is a critical excipient in liposomal and lipid nanoparticle (LNP) formulations, where it modulates membrane fluidity, stability, and permeability.[15][16] Cholesteryl esters like this compound can be incorporated into these systems to enhance the encapsulation of hydrophobic drugs and improve carrier stability.[14]

-

Enhanced Cellular Uptake : The cholesterol moiety can act as a cell-penetrating agent by interacting with and inserting into cell membranes, potentially leading to higher cellular uptake of the encapsulated drug.[11][14]

-

Prodrugs and Conjugates : By covalently linking a drug to cholesterol or its esters, a prodrug is formed. This strategy can improve the drug's pharmacokinetic profile, protect it from degradation, and facilitate targeted delivery, as some tissues (like ovarian tumors) show higher uptake of cholesterol-based molecules.[15]

Biological Role and Pathways

In biological systems, cholesterol is rarely stored in its free form. Instead, it is esterified with a fatty acid to form a cholesteryl ester, a more hydrophobic molecule that can be packed into lipid droplets within cells or into the core of lipoproteins for transport in the bloodstream.[5]

The primary enzyme responsible for this conversion inside cells is Acyl-CoA:cholesterol acyltransferase (ACAT).[5] The resulting cholesteryl esters are a key part of cellular homeostasis, regulating membrane fluidity and serving as a reservoir for cholesterol, which is a precursor for steroid hormones and bile acids.[5][17] Dysregulation of cholesteryl ester metabolism is linked to several diseases, including atherosclerosis.[5]

References

- 1. This compound | C39H68O2 | CID 102182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. echemi.com [echemi.com]

- 4. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cholesteryl Compounds [Liquid Crystal (LC) Materials] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. mriquestions.com [mriquestions.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural determination and packing analysis of a cholesteryl caprate/cholesteryl laurate solid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Cholesteryl Laurate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl laurate, a cholesterol ester, is a significant compound in the study of liquid crystals and has potential applications in drug delivery systems due to its biocompatibility and ability to form ordered structures.[1][2] This technical guide provides an in-depth overview of the core physical properties of this compound crystals, focusing on its crystallographic structure, liquid crystalline phases, and the thermodynamic parameters governing its phase transitions. Detailed experimental protocols for the characterization of these properties are also presented to facilitate reproducible research.

Crystallographic Properties

This compound crystallizes in a monoclinic system. The crystal structure has been determined at different temperatures, revealing the molecular packing and conformational details of the cholesterol and laurate moieties. The molecules are arranged in a layered structure, which is a common feature among cholesteryl esters.[3][4][5]

Unit Cell Parameters

The crystallographic data for this compound has been primarily determined through single-crystal X-ray diffraction. The unit cell parameters vary slightly with temperature.

| Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |

| 298 | P2₁ | 12.989 (8) | 9.008 (5) | 32.020 (14) | 91.36 (5) | 4 | [3] |

| 198 | P2₁ | 12.983 (3) | 8.838 (1) | 31.803 (4) | 90.41 (2) | 4 | [6] |

Z represents the number of molecules in the unit cell. In this case, there are two molecules in the asymmetric unit.

Molecular Packing and Conformation

The crystal structure of this compound consists of monolayers, with the molecules exhibiting an antiparallel arrangement.[6] The cholesterol ring system and the laurate chain are nearly fully extended. The packing of the molecules is efficient in the central regions of the monolayers, while the interface regions are more loosely packed. This packing arrangement is believed to be relevant to the molecular associations of cholesterol in biological membranes.[3]

Liquid Crystalline Properties and Phase Transitions

This compound is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature. It exhibits monotropic liquid crystal phases, which are observed only upon cooling from the isotropic liquid state.[3] The two primary liquid crystal phases observed are the cholesteric and smectic phases.

Phase Transition Temperatures and Enthalpies

The phase transitions of this compound can be characterized using differential scanning calorimetry (DSC). The temperatures and enthalpies of these transitions are crucial for understanding the thermodynamic stability of the different phases.

| Transition | Temperature on Cooling (°C) | Temperature on Heating (°C) | Enthalpy (kJ/mol) | Reference |

| Isotropic Liquid → Cholesteric | ~88 | - | - | [3] |

| Cholesteric → Smectic | ~81 | - | - | [3] |

| Smectic → Crystal | - | - | - | |

| Crystal → Isotropic Liquid | - | ~91-92 | - | [7] |

Note: The exact transition temperatures can vary slightly depending on the purity of the sample and the heating/cooling rate used in the DSC analysis.

The sequence of phase transitions upon cooling from the isotropic liquid is a key characteristic of this compound. This behavior can be visualized as a logical progression of states.

Caption: Phase transition sequence of this compound upon cooling.

Experimental Protocols

Accurate characterization of the physical properties of this compound relies on precise experimental methodologies. The following sections detail the protocols for the key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Thermal Program:

-

The sample is heated to a temperature above its isotropic clearing point (e.g., 100°C) to ensure a uniform thermal history.

-

The sample is then cooled at a controlled rate (e.g., 5-10°C/min) to observe the exothermic transitions corresponding to the formation of the liquid crystal and solid phases.

-

Finally, the sample is heated again at the same controlled rate to observe the endothermic melting transition.

-

-

Data Analysis: The onset temperatures of the peaks in the DSC thermogram are taken as the transition temperatures. The area under each peak is integrated to determine the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying and characterizing the different liquid crystal phases based on their unique optical textures.

Methodology:

-

Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating Stage: The slide is placed on a hot stage attached to the polarized light microscope to allow for precise temperature control.

-

Observation: The sample is heated to its isotropic liquid state, which appears dark between crossed polarizers.

-

Cooling and Analysis: The sample is slowly cooled while being observed through the microscope.

-

The appearance of a colorful, often fingerprint-like texture indicates the formation of the cholesteric phase .

-

Upon further cooling, the texture may change to a more ordered, fan-like or focal-conic texture, which is characteristic of the smectic phase .

-

-

Image Capture: Photomicrographs of the characteristic textures are captured at different temperatures to document the phase transitions.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and to characterize the layered structures of the smectic liquid crystal phase.

Methodology:

-

Sample Preparation:

-

For single-crystal XRD, a suitable single crystal of this compound is grown, typically by slow evaporation from a solvent like n-pentanol.[3] The crystal is then mounted on a goniometer head.

-

For powder XRD, a finely ground sample of this compound is packed into a sample holder.

-

-

Data Collection:

-

Single-Crystal XRD: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Powder XRD: The powdered sample is scanned over a range of 2θ angles.

-

-

Data Analysis:

-

Single-Crystal XRD: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the atomic positions within the crystal lattice.

-

Powder XRD: The positions of the diffraction peaks are used to identify the crystalline phases and to calculate the layer spacing in the smectic phase.

-

The overall workflow for characterizing the physical properties of this compound can be summarized in the following diagram.

Caption: A typical experimental workflow for characterizing this compound.

Applications in Drug Development

The unique physical properties of this compound, particularly its ability to form ordered liquid crystalline structures, make it a candidate for applications in drug delivery.[1] The layered structure of its smectic phase could potentially be used to encapsulate drug molecules, and the temperature-dependent phase behavior could be exploited for controlled release mechanisms.[2] Further research into the interactions of this compound with active pharmaceutical ingredients and its behavior in biological environments is warranted to fully explore its potential in pharmaceutical formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular interactions in binary solids: crystal structure of a cholesteryl ester solid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. Isotropic-nematic phase transitions in liquid crystals [aimsciences.org]

Cholesteryl laurate molecular formula and weight

An In-depth Technical Guide to Cholesteryl Laurate: Molecular Properties, Synthesis, Analysis, and Biological Roles

This technical guide provides a comprehensive overview of this compound, a cholesterol ester of significant interest to researchers and professionals in drug development and life sciences. This document details its fundamental molecular characteristics, outlines key experimental protocols for its synthesis and analysis, and explores its involvement in cellular signaling pathways.

Core Molecular Data

This compound, also known as cholesteryl dodecanoate, is the ester formed from cholesterol and lauric acid. Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₆₈O₂ | [1][2][3][4][5] |

| Molecular Weight | 568.96 g/mol | [2][3][4] |

| Monoisotopic Mass | 568.52193141 Da | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of Cholesteryl Esters via Cross-Coupling

A modern approach to synthesizing cholesteryl esters involves a palladium-catalyzed cross-coupling reaction. This method offers high yields for the formation of the ester linkage.[3][6]

Materials:

-

Cholesterol

-

Aroyl chloride (e.g., lauroyl chloride)

-

Sodium tert-butoxide (base)

-

PdCl₂(dᵗbpf) complex (catalyst)

-

1,4-dioxane (solvent)

-

Microwave reactor

-

Vacuum filtration apparatus (sintered funnel, celite)

-

Ethyl ether

Procedure:

-

To a clean vial, add cholesterol (0.5 mmol, 194.0 mg) and sodium tert-butoxide (1.0 mmol, 100 mg).

-

Add the selected aroyl chloride (1.0 mmol). The ratio of cholesterol to aroyl chloride can be adjusted.

-

Add the catalyst, PdCl₂(dᵗbpf).

-

Add 1,4-dioxane as the solvent via syringe through a septum.

-

Irradiate the resulting mixture in a microwave reactor at 100°C for 2 hours.

-

After cooling, prepare a celite bed in a sintered funnel for vacuum filtration.

-

Pour the reaction mixture into the funnel and apply vacuum suction.

-

Wash the product by pouring ethyl ether into the funnel to aid in the filtration process.

-

The collected filtrate contains the cholesteryl ester product.

Analysis of this compound by Mass Spectrometry

Quantification and analysis of this compound and other cholesterol-related sterols in biological samples are often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction from Serum:

-

This protocol outlines the extraction of cholesterol-related sterols from human blood serum samples for targeted lipidomics analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Utilize two pentafluorophenyl columns (e.g., Phenomenex Luna 3 mm) with a combined length of 250 mm.

-

Maintain the autosampler temperature at 15°C and the oven temperature at 40°C.

-

The mobile phase consists of a methanol/1-propanol/formic acid/water mixture (80:10:0.05:9.95 v/v/v/v).

-

Employ an isocratic flow rate of 200 μL/min.

-

The injection volume for the sample is 5 μL.

-

-

Mass Spectrometry Detection:

-

Electrospray ionization in positive ion mode is typically used.

-

For the analysis of free cholesterol and cholesterol esters simultaneously, derivatization of free cholesterol to cholesteryl acetate can be performed. Upon collision-induced dissociation, both derivatized cholesterol and cholesterol esters form a common fragment ion at m/z 369, which is used for quantification.

-

Signaling Pathways Involving Cholesteryl Esters

Cholesteryl esters, including this compound, are not merely storage molecules but also play active roles in cellular signaling.

Role in Lipid Rafts and Cellular Signaling

Cholesteryl esters are crucial in modulating cellular signaling pathways by influencing the structure and function of lipid rafts.[1] These specialized membrane microdomains, enriched in cholesterol and sphingolipids, act as platforms for the assembly and activation of signaling complexes.[1] The accumulation of cholesteryl esters within these rafts affects membrane fluidity and protein-lipid interactions, thereby regulating the activity of raft-associated proteins such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1]

CCK2R-Mediated Cell Proliferation and Invasion

A specific signaling pathway involving cholesterol esterification has been identified in the context of the cholecystokinin 2 receptor (CCK2R), a G protein-coupled receptor. In certain tumor cells, activation of CCK2R leads to increased cholesterol esterification, a process dependent on Protein Kinase C zeta (PKCζ) and the Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase (MEK/ERK1/2) pathway.[4] This increase in cholesteryl esters contributes to enhanced cell proliferation and invasion.[4] Inhibition of the enzyme responsible for cholesterol esterification, Acyl-CoA:cholesterol acyltransferase (ACAT), has been shown to reduce these effects.[4]

References

- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 2. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 3. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C39H68O2 | CID 102182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cholesteryl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for cholesteryl laurate, a cholesterol ester of significant interest in various research and development fields, including drug delivery systems and liquid crystal applications. This document details both chemical and enzymatic synthesis methodologies, presenting experimental protocols and comparative quantitative data to aid in the selection and optimization of the most suitable synthesis route for specific applications.

Introduction to this compound

This compound, the ester formed from the condensation of cholesterol and lauric acid, is a waxy solid at room temperature. Its amphiphilic nature, with a rigid sterol backbone and a flexible laurate chain, imparts unique physical and chemical properties. These properties are leveraged in the formation of liquid crystals and as a component in lipid-based drug delivery systems, where it can influence membrane fluidity and encapsulation efficiency. The synthesis of high-purity this compound is crucial for these applications, necessitating well-defined and reproducible synthetic protocols.

Chemical Synthesis Pathways

Chemical synthesis of this compound typically involves the esterification of cholesterol with lauric acid or a more reactive derivative, such as lauroyl chloride. These methods often employ catalysts to drive the reaction towards completion and can be performed under various conditions.

Direct Esterification with Acid Catalysis

Direct esterification is a straightforward method involving the reaction of cholesterol and lauric acid in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to facilitate the removal of water and drive the equilibrium towards the product.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cholesterol (1 equivalent) and lauric acid (1.2 equivalents) in a suitable solvent like toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure this compound.

Acylation using Lauroyl Chloride

To achieve higher yields and faster reaction times, the more reactive lauroyl chloride can be used in place of lauric acid. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Reactant Preparation: Dissolve cholesterol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a base, such as triethylamine or pyridine (1.5 equivalents), to the solution.

-

Acyl Chloride Addition: Slowly add lauroyl chloride (1.1 equivalents) to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the crude product by recrystallization.

Palladium-Catalyzed Cross-Coupling

A more recent approach involves the palladium-catalyzed cross-coupling of cholesterol with aroyl chlorides, which can be adapted for fatty acyl chlorides like lauroyl chloride.[1][2] This method offers good to high yields under relatively mild conditions.[1][2]

Experimental Protocol: [1]

-

Reactant and Catalyst Preparation: In a microwave vial, combine cholesterol (0.5 mmol), sodium tert-butoxide (1.0 mmol), lauroyl chloride (1.0 mmol), and the catalyst PdCl₂(dᵗbpf) complex.[1]

-

Solvent Addition: Add 1,4-dioxane as the solvent.[1]

-

Reaction: Irradiate the mixture in a microwave reactor at 100°C for 2 hours.[1]

-

Purification: After cooling, the mixture is filtered through a celite bed and the filtrate is concentrated. The crude product is then purified by column chromatography.[1]

Enzymatic Synthesis Pathway

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under mild reaction conditions and minimizing byproduct formation. Lipases are commonly employed for the esterification of cholesterol.

Lipase-Catalyzed Esterification in Organic Solvents

The use of lipases in organic solvents can overcome the low solubility of cholesterol and lauric acid in aqueous media. The choice of solvent is critical and can significantly influence enzyme activity and reaction rate.[3]

Experimental Protocol: [3]

-

Enzyme and Substrate Preparation: In a sealed vial, dissolve cholesterol (e.g., 200 mM) and lauric acid (e.g., 200 mM) in a suitable organic solvent with a high log P value, such as n-hexane.[3]

-

Enzyme Addition: Add an immobilized lipase (e.g., Porcine pancreas lipase, 10 mg/mL).[3]

-

Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 27°C) and agitation speed (e.g., 200 rpm) for a specified time (e.g., 3 hours or until equilibrium is reached).[3]

-

Analysis and Purification: Monitor the formation of this compound using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). After the reaction, the enzyme can be filtered off and the product isolated by solvent evaporation and subsequent purification, typically by recrystallization.

Solvent-Free Lipase-Catalyzed Synthesis

To further enhance the green credentials of the synthesis, solvent-free systems can be employed. In this approach, the molten reactants themselves act as the reaction medium.

Experimental Protocol:

-

Reactant and Enzyme Preparation: Mix cholesterol and lauric acid in a desired molar ratio in a reaction vessel.

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435).

-

Reaction: Heat the mixture to a temperature that maintains the reactants in a molten state but does not denature the enzyme (e.g., 60-80°C). The reaction is typically performed under vacuum to remove the water byproduct and drive the reaction forward.

-

Purification: Once the reaction reaches the desired conversion, the product mixture can be dissolved in a suitable solvent, the enzyme filtered off, and the this compound purified by recrystallization. A solvent-free system for the synthesis of a similar sterol ester, β-sitosterol ester, yielded a high conversion of 88%.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthesis pathways of this compound and similar esters. It is important to note that direct comparisons can be challenging due to variations in experimental conditions reported in the literature.

| Synthesis Pathway | Reactants | Catalyst/Enzyme | Solvent | Temperature (°C) | Reaction Time | Yield/Conversion | Reference |

| Chemical Synthesis | |||||||

| Direct Esterification | Cholesterol, Lauric Acid | p-Toluenesulfonic Acid | Toluene | Reflux | Several hours | Moderate to Good | General Method |

| Acylation | Cholesterol, Lauroyl Chloride | Triethylamine/Pyridine | Dichloromethane | 0 to RT | 1-4 hours | Good to High | General Method |

| Pd-Catalyzed Coupling | Cholesterol, Aroyl Chlorides | PdCl₂(dᵗbpf) | 1,4-Dioxane | 100 (Microwave) | 2 hours | 56-100% | [1] |

| Organocatalysis | Cholesterol, Fatty Acids | Ph₃P·SO₃ | Toluene | 110 | Not Specified | Good to Excellent | [5] |

| Enzymatic Synthesis | |||||||

| Lipase-Catalyzed | Lauric Acid, Lauryl Alcohol | Porcine Pancreas Lipase | n-Hexane | 27 | 3 hours | High Conversion | [3] |

| Solvent-Free | Ethanol, Lauric Acid | Fermase CALB™ 10000 | None | 60 | 4 hours | 92.46% Conversion | [6] |

| Solvent-Free | β-Sitosterol, Stearic Acid | CAL-A | None | 90 | 24 hours | 88% Conversion | [4][7] |

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical and enzymatic synthesis pathways for this compound, as well as a general experimental workflow.

Caption: Chemical synthesis routes to this compound.

Caption: Lipase-catalyzed synthesis of this compound.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through various chemical and enzymatic pathways. Chemical methods, particularly those employing acyl chlorides or modern catalytic systems, offer high yields and relatively short reaction times. However, they may require harsher conditions and more extensive purification steps. Enzymatic synthesis, on the other hand, provides a milder and more environmentally friendly alternative, with the potential for high specificity and easier catalyst removal. The choice of the optimal synthesis route will depend on the specific requirements of the application, including desired purity, scalability, cost, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers and professionals to make informed decisions and successfully synthesize this compound for their specific needs.

References

- 1. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Synthesis of cholesterol-reducing sterol esters by enzymatic catalysis in bio-based solvents or solvent-free - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cholesteryl Laurate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cholesteryl laurate, a cholesterol ester of significant interest in various scientific and biomedical fields. This document covers its fundamental chemical and physical properties, spectral data, synthesis, and applications, with a particular focus on its role in advanced drug delivery systems.

Core Identifiers and Chemical Properties

This compound, also known as cholesteryl dodecanoate, is the ester formed from cholesterol and lauric acid.[1] It is a white, crystalline solid at room temperature and is classified as a sterol lipid.[2][3] Its properties make it a valuable compound in biochemistry and materials science, particularly in the formulation of liquid crystals and as a component in drug delivery vehicles.[1]

Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in literature and databases.

| Identifier Type | Value |

| CAS Number | 1908-11-8[1][2][3] |

| Molecular Formula | C₃₉H₆₈O₂[2][3][4] |

| Molecular Weight | 568.96 g/mol [2][3] |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate[4] |

| InChI | InChI=1S/C39H68O2/c1-7-8-9-10-11-12-13-14-15-19-37(40)41-32-24-26-38(5)31(28-32)20-21-33-35-23-22-34(30(4)18-16-17-29(2)3)39(35,6)27-25-36(33)38/h20,29-30,32-36H,7-19,21-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1[3] |

| InChIKey | RMLFYKFCGMSLTB-ZBDFTZOCSA-N[3] |

| SMILES | CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4(--INVALID-LINK--CC[C@@H]4--INVALID-LINK--CCCC(C)C)C)C[4] |

| Synonyms | Cholesterol laurate, Cholesteryl dodecanoate, Dodecanoic acid cholesteryl ester, Lauric acid cholesteryl ester[3][4] |

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in Table 2.

| Property | Value |

| Melting Point | 91-92 °C[2] |

| Physical State | Solid[3] |

| Storage Temperature | -20°C[2] |

| Purity (Typical) | >99%[3] |

| XLogP3 | 11.86050[2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų[4] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 17[2] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) : Key shifts (ppm) include signals for the numerous aliphatic protons of the cholesterol and laurate moieties, with characteristic signals for the vinyl proton of the cholesterol ring and the protons adjacent to the ester linkage.[4]

-

¹³C NMR (25.16 MHz, CDCl₃) : Notable chemical shifts (ppm) include the carbonyl carbon of the ester at approximately 173.10 ppm, and various signals corresponding to the carbons of the cholesterol steroid nucleus and the laurate acyl chain.[4]

Mass Spectrometry

-

GC-MS : Mass spectrometry data is available, providing fragmentation patterns useful for identification.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of cholesterol with lauric acid or its derivatives. This process is fundamental for producing the compound for research and development purposes.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound via esterification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Organocatalyzed Esterification

This protocol is based on a general method for the synthesis of cholesteryl esters using a triphenylphosphine-sulfur trioxide adduct as an organocatalyst.[5]

-

Reactant Preparation : In a reaction vessel, combine equimolar amounts of cholesterol and lauric acid.

-

Solvent and Catalyst Addition : Add toluene as the solvent, followed by the triphenylphosphine-sulfur trioxide adduct catalyst.

-

Reaction : Heat the mixture at 110 °C with stirring. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up : After the reaction is complete, cool the mixture to room temperature.

-

Purification : The crude product is purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent, to yield pure this compound.

Applications in Drug Delivery

This compound, as a derivative of cholesterol, is increasingly utilized in the design of sophisticated drug delivery systems.[6] The inclusion of cholesterol and its esters in formulations like liposomes and nanoparticles can enhance stability, improve biocompatibility, and facilitate cellular uptake.[7]

Role in Nanoparticle and Liposome Formulations

This compound can be incorporated into the lipid matrix of nanoparticles or the lipid bilayer of liposomes.[6][7] Its hydrophobic nature allows it to integrate seamlessly with other lipid components. The rigid sterol structure of the cholesterol moiety contributes to the mechanical stability of the lipid assembly, potentially reducing drug leakage and controlling the release profile of encapsulated therapeutic agents.[8]

Experimental Workflow: Preparation of Drug-Loaded Liposomes

The following diagram outlines a common workflow for the preparation of drug-loaded liposomes, where this compound can be a key component of the lipid mixture.

Caption: Workflow for preparing drug-loaded liposomes.

Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation

This protocol describes a general and widely used method for preparing liposomes, which can be adapted to include this compound.[8]

-

Lipid Dissolution : Dissolve the desired lipids, including a phospholipid (e.g., phosphatidylcholine) and this compound, in a suitable organic solvent such as a chloroform/methanol mixture in a round-bottom flask. If a lipophilic drug is to be encapsulated, it is added at this stage.

-

Film Formation : The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. The film is then dried under vacuum for several hours to remove any residual solvent.

-

Hydration : The lipid film is hydrated with an aqueous buffer, which may contain a hydrophilic drug for encapsulation. The hydration is performed above the phase transition temperature of the lipids with gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).

-

Sizing : To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to a sizing procedure, such as extrusion through polycarbonate membranes of a specific pore size or sonication.

Safety and Handling

This compound is generally considered to be a low-hazard compound, intended for research and development purposes. Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place, typically at -20°C, to ensure its stability.[2] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[3]

References

- 1. This compound | CAS#:1908-11-8 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. larodan.com [larodan.com]

- 4. This compound | C39H68O2 | CID 102182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Liquid-Crystalline Phase Behavior of Cholesteryl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the liquid-crystalline phase behavior of cholesteryl laurate, a cholesterol ester known for its complex thermal properties. This document details the quantitative data on its phase transitions, outlines rigorous experimental protocols for its characterization, and provides visual representations of its phase behavior and analytical workflows.

Introduction to this compound and its Liquid Crystal Phases

This compound, the dodecanoate ester of cholesterol, is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature. It exhibits a monotropic liquid crystal behavior, where the liquid crystal phases are observed only upon cooling from the isotropic liquid state. This behavior is critical in various applications, including in the formulation of drug delivery systems and as a component in temperature-sensitive materials. Upon cooling, this compound transitions from an isotropic liquid to a cholesteric (chiral nematic) phase, and upon further cooling, to a smectic A phase before crystallization.

Quantitative Phase Transition Data

The phase transitions of this compound have been investigated by various researchers. The following tables summarize the reported transition temperatures and enthalpy changes. It is important to note that variations in experimental conditions, such as heating/cooling rates and sample purity, can influence these values.

Table 1: Phase Transition Temperatures of this compound on Cooling

| Transition | Temperature (°C) |

| Isotropic Liquid (I) → Cholesteric (Ch) | ~90.7 |

| Cholesteric (Ch) → Smectic A (SmA) | ~81.4 |

| Smectic A (SmA) → Crystalline Solid (K) | Varies |

Note: The crystallization temperature can vary significantly depending on the cooling rate and sample history.

Table 2: Enthalpy Changes (ΔH) for the Cooling Transitions of this compound

| Transition | ΔH (kJ/mol) |

| Isotropic Liquid (I) → Cholesteric (Ch) | ~0.7 |

| Cholesteric (Ch) → Smectic A (SmA) | ~2.5 |

Experimental Protocols

Accurate characterization of the liquid crystal phases of this compound requires precise experimental techniques. This section provides detailed methodologies for the key analytical methods.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Methodology:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, hermetically sealed reference pan into the DSC instrument.

-

Purge the DSC cell with a dry, inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well above its melting point (e.g., 120°C) for 5 minutes to ensure a uniform isotropic melt and to erase any previous thermal history.

-

Cool the sample at a controlled rate of 5°C/min to a temperature below its crystallization point (e.g., 40°C). This slow cooling rate is crucial for observing the monotropic liquid crystal phases.

-

Heat the sample at the same rate (5°C/min) back to 120°C to observe the melting behavior of the crystalline solid.

-

-

Data Analysis:

-

The exothermic peaks on the cooling curve correspond to the Isotropic → Cholesteric and Cholesteric → Smectic A transitions, as well as crystallization.

-

The endothermic peak on the heating curve corresponds to the melting of the crystalline solid.

-

Determine the peak temperatures of the transitions and integrate the peak areas to calculate the enthalpy changes (ΔH).

-

Polarized Optical Microscopy (POM)

POM is essential for visually identifying the different liquid crystal phases by observing their unique textures.

Methodology:

-

Sample Preparation:

-

Place a small amount (a few milligrams) of this compound onto a clean glass microscope slide.

-

Gently heat the slide on a calibrated hot stage to a temperature above the clearing point (e.g., 120°C) to melt the sample into its isotropic liquid phase.

-

Carefully place a clean coverslip over the molten sample to create a thin, uniform film.

-

-

Microscope Setup:

-

Place the slide on the hot stage of a polarizing microscope.

-

Cross the polarizer and analyzer to achieve a dark background in the absence of a birefringent sample.

-

-

Thermal Observation:

-

Slowly cool the sample from the isotropic melt at a rate of 1-2°C/min. This slow cooling is critical for the development of well-defined liquid crystal textures.

-

Observe the sample continuously as it cools through the phase transitions.

-

Capture images of the characteristic textures at different temperatures.

-

-

Texture Identification:

-

Isotropic Phase: Appears completely dark under crossed polarizers.

-

Cholesteric Phase: Upon cooling from the isotropic phase, the cholesteric phase typically appears as an oily streak or focal conic texture. With gentle shearing of the coverslip, a planar texture with iridescent colors may be observed.

-

Smectic A Phase: Further cooling leads to the formation of a focal conic fan texture, which is characteristic of the smectic A phase.

-

X-Ray Diffraction (XRD)

XRD provides information on the molecular arrangement and layer spacing in the different liquid crystal phases.

Methodology:

-

Sample Preparation:

-

Unoriented Sample: Load this compound into a thin-walled glass capillary tube (approximately 1 mm diameter) and seal it.

-

Oriented Sample: Prepare a thin film of this compound between two glass slides. The sample can be oriented by applying a shear force or a magnetic field while cooling through the isotropic-to-liquid crystal transition.

-

-

Instrument Setup:

-

Mount the sample in a temperature-controlled sample holder in the XRD instrument.

-

Use a monochromatic X-ray source (e.g., Cu Kα radiation).

-

-

Data Collection:

-

Heat the sample to its isotropic phase and then cool it to the desired temperature corresponding to a specific liquid crystal phase.

-

Collect the diffraction pattern over a range of scattering angles (2θ). A typical range for small-angle X-ray scattering (SAXS) to probe the layer spacing is 1-10°, and for wide-angle X-ray scattering (WAXS) to investigate short-range molecular order is 10-30°.

-

-

Data Analysis:

-

Smectic A Phase: The SAXS pattern will show a sharp, intense diffraction peak corresponding to the smectic layer spacing (d). The layer spacing can be calculated using Bragg's Law (nλ = 2d sinθ). The WAXS pattern will show a diffuse halo, indicating liquid-like order within the smectic layers.

-

Cholesteric Phase: The SAXS pattern may show a broad, diffuse peak at a very low angle, which can be related to the pitch of the cholesteric helix. The WAXS pattern will be a diffuse halo, similar to that of an isotropic liquid.

-

Phase Transition Pathway

The sequence of phase transitions in this compound upon cooling from the isotropic liquid is a key characteristic of its monotropic nature.

Conclusion

This technical guide provides a detailed framework for understanding and characterizing the liquid-crystalline phase behavior of this compound. The monotropic nature of its phase transitions, presenting both cholesteric and smectic A phases upon cooling, makes it a fascinating subject for research and a valuable component in various technological applications. The experimental protocols outlined herein offer a standardized approach to obtaining reliable and reproducible data, which is essential for advancing research and development in fields utilizing cholesterol-based liquid crystals.

A Comprehensive Technical Guide to the Solubility of Cholesteryl Laurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of cholesteryl laurate, a cholesterol ester of significant interest in various scientific and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine these parameters in their own laboratories.

Introduction to this compound

This compound, also known as cholesteryl dodecanoate, is a lipid molecule consisting of a cholesterol backbone esterified with lauric acid. Its amphipathic nature, with a rigid sterol ring and a flexible fatty acid chain, contributes to its unique physical and chemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for applications in drug delivery systems, liquid crystal research, and in the formulation of various cosmetic and industrial products.

Qualitative Solubility Profile

As a general principle, lipids like this compound are typically soluble in non-polar or weakly polar organic solvents and insoluble in polar solvents like water.[1][2][3] This is due to the large, non-polar hydrocarbon structure of the molecule. Solvents that are effective at solvating lipids are often referred to as "lipid-solvents" or "fat-solvents."[1]

Commonly, cholesteryl esters are soluble in solvents such as:

-

Halogenated hydrocarbons: Chloroform, Dichloromethane

-

Aromatic hydrocarbons: Benzene, Toluene

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Ketones: Acetone

-

Alcohols: Ethanol, Methanol (solubility may be more limited and temperature-dependent)[4][5]

The solubility in alcohols tends to increase with the chain length of the alcohol.[5]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, data for the parent molecule, cholesterol, can provide a useful, albeit approximate, indication of the solvents in which this compound is likely to be soluble. The addition of the laurate ester group will influence the overall polarity and crystalline structure, thus altering the specific solubility values.

Below is a table summarizing available qualitative and quantitative solubility data for this compound and comparative quantitative data for cholesterol. Researchers are encouraged to use the experimental protocols provided in the subsequent sections to determine precise solubility values for this compound in their solvents of interest.

| Solvent | This compound Solubility | Cholesterol Solubility | Temperature (°C) | Reference |

| Tetrahydrofuran (THF) | Almost transparent solution | Data not available | Not specified | [6] (qualitative) |

| Ethanol | Data not available | ~3.25 g/100 mL | Not specified | [7] |

| Isopropanol | Data not available | ~4.89 g/100 mL | Not specified | [7] |

| Acetone | Data not available | ~3.25 g/100 mL | Not specified | [7] |

| Methanol | Data not available | Mole fraction x10²: 0.038 (20°C) - 0.089 (45°C) | 20 - 45 | [5] |

| n-Butanol | Data not available | Mole fraction x10²: 0.35 (20°C) - 0.81 (45°C) | 20 - 45 | [5] |

Note: The solubility of solid compounds is highly dependent on temperature. The values presented should be considered in the context of the specified temperature.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental procedures should be followed. Below are detailed methodologies for the gravimetric and spectrophotometric methods, which are commonly employed for determining the solubility of solid compounds in liquids.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The required time may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation of the solute.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. The filter should also be pre-warmed to the experimental temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution. This can be done in a fume hood at ambient temperature, in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound, or under a gentle stream of inert gas (e.g., nitrogen).

-

Once the solvent is completely evaporated, place the dish or vial in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the dish or vial containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

Express the solubility in desired units, such as g/100 mL, g/kg of solvent, or mole fraction.

-

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis range or can be derivatized to produce a chromogenic compound. It is a sensitive method that requires smaller amounts of material compared to the gravimetric method.[8][9]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 4.1, step 1) to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Collection and Analysis:

-

After equilibration, withdraw a sample of the supernatant and filter it as described in the gravimetric method (Section 4.1, step 2).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units.

-

Synthesis and Purification of this compound

For researchers who wish to synthesize this compound in-house, a common method involves the esterification of cholesterol with lauric acid or its more reactive derivative, lauroyl chloride.

General Procedure for Esterification using Lauroyl Chloride:

-

Dissolve cholesterol in a suitable anhydrous solvent (e.g., pyridine, dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of lauroyl chloride to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by thin-layer chromatography).

-

Quench the reaction by adding water or a dilute acid.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer sequentially with dilute acid, dilute base (e.g., sodium bicarbonate solution), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone) to obtain pure this compound.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound like this compound in an organic solvent.

Caption: Generalized workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains sparse in readily available literature, this guide provides a foundational understanding of its expected solubility behavior based on the principles of lipid chemistry. More importantly, it equips researchers with detailed, practical protocols to accurately determine the solubility of this compound in various organic solvents. The provided experimental workflows and synthesis guidelines are intended to facilitate further research and application of this important cholesterol ester in diverse scientific and industrial fields.

References

- 1. store.astm.org [store.astm.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 5. pubs.acs.org [pubs.acs.org]

- 6. infinitalab.com [infinitalab.com]

- 7. cefns.nau.edu [cefns.nau.edu]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. rjptonline.org [rjptonline.org]

Unveiling the Thermochromic Properties of Cholesteryl Laurate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and mechanism governing the thermochromic properties of cholesteryl laurate. Directed at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying principles of its color-changing behavior.

Introduction: The Discovery of a Color-Changing Cholesterol Ester

This compound, a cholesterol ester, is a fascinating material that exhibits thermochromism, the ability to change color in response to temperature variations. This property stems from its liquid crystalline nature, specifically its cholesteric (or chiral nematic) phase. The initial discovery of liquid crystals in 1888 by Friedrich Reinitzer involved a derivative of cholesterol, cholesteryl benzoate, which, like this compound, displayed a colorful intermediate state between its solid and isotropic liquid phases. The thermochromic behavior of cholesteryl esters is attributed to the temperature-dependent pitch of their helical molecular arrangement, which selectively reflects light of specific wavelengths.

The Mechanism of Thermochromism in this compound

The thermochromic properties of this compound are a direct consequence of its molecular self-assembly into a chiral nematic (cholesteric) liquid crystal phase. In this phase, the elongated this compound molecules align in a helical structure. The pitch of this helix, which is the distance over which the molecular orientation completes a 360° twist, is highly sensitive to temperature.

As the temperature of this compound changes, the pitch of its helical structure is altered. This change in pitch directly affects the wavelength of light that is selectively reflected, following the Bragg reflection principle. When the pitch of the helix corresponds to the wavelength of a certain color of visible light, that color is reflected. As the temperature increases, the pitch of the helix typically decreases, leading to a shift in the reflected color from red to blue across the visible spectrum. This reversible color change is the hallmark of the thermochromic properties of this compound.

Quantitative Data: Phase Transitions of this compound

The thermochromic behavior of this compound is intrinsically linked to its phase transitions. These transitions are characterized by specific temperatures and enthalpy changes, which can be precisely measured using techniques like Differential Scanning Calorimetry (DSC). Upon heating, this compound undergoes a complex series of phase transitions, including a solid-liquid-solid transition before melting into the liquid crystalline and finally the isotropic liquid phase. The thermochromic color play is observed within the cholesteric phase.

| Transition | Temperature (°C) | Enthalpy (cal/g) |

| Heating Cycle | ||

| Crystal to Smectic (Solid-Liquid-Solid) | 80.0 | - |

| Smectic to Cholesteric | 84.0 | - |

| Cholesteric to Isotropic Liquid | 93.0 | - |

| Cooling Cycle | ||

| Isotropic Liquid to Cholesteric | ~90.0 | - |

| Cholesteric to Smectic | ~78.0 | - |

| Smectic to Crystal | ~65.0 | - |

Experimental Protocols for Characterization

To investigate the thermochromic properties of this compound, a combination of analytical techniques is employed. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and UV-Visible (UV-Vis) Spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions in a material.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature below the first expected transition (e.g., 30°C).

-

Heat the sample at a controlled rate, typically between 5°C/min and 10°C/min, to a temperature above the final clearing point (e.g., 110°C).

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate, identical to the heating rate, back to the initial temperature.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) will show endothermic peaks during heating and exothermic peaks during cooling, corresponding to the phase transitions. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a powerful technique for visualizing the different liquid crystal phases and their textures, which are characteristic of the molecular arrangement.

Protocol:

-

Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.

-

Observation:

-

Heat the sample slowly while observing it through the crossed polarizers.

-

As the temperature changes, observe the distinct textures of the smectic and cholesteric phases. The solid crystalline phase will appear bright and crystalline. The smectic phase often exhibits a focal conic or fan-like texture. The cholesteric phase will show a vibrant play of colors and a characteristic "fingerprint" or "oily streak" texture. The isotropic liquid phase will appear dark under crossed polarizers.

-

Record the temperatures at which these textural changes occur.

-

Cool the sample and observe the reverse transitions.

-

UV-Visible (UV-Vis) Reflectance Spectroscopy

UV-Vis reflectance spectroscopy is used to quantitatively measure the color change of this compound as a function of temperature.

Protocol:

-